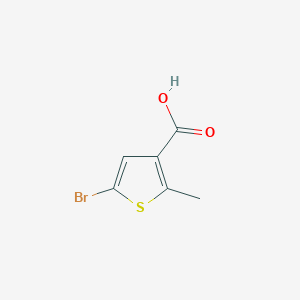

5-Bromo-2-methylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYXOWAHAJXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344027-40-2 | |

| Record name | 5-bromo-2-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 2-methylthiophene followed by carboxylation. The process typically includes:

Bromination: 2-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form the carboxylic acid group at the 3-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylthiophene-3-carboxylic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology and Medicine: In pharmaceutical research, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is utilized in the production of advanced materials such as organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Its role in material science is significant due to its electronic properties and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylthiophene-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In material science, its electronic properties enable it to function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS 29421-99-6)

- Structure : Bromine at 4-position, methyl at 5-position, carboxylic acid at 2-position.

- Key Differences :

- Altered electronic effects due to bromine’s position, reducing reactivity in electrophilic substitutions.

- Lower steric hindrance compared to the target compound.

- Similarity Score : 0.96 .

(b) 4-Bromo-3-methyl-2-thiophenecarboxylic acid (CAS 265652-39-9)

- Structure : Bromine at 4-position, methyl at 3-position, carboxylic acid at 2-position.

- Reduced utility in regioselective cross-coupling reactions .

Functional Group Variants

(a) 5-Bromo-4-methoxy-3-thiophenecarboxylic acid (CAS 162848-23-9)

- Structure : Methoxy group at 4-position instead of methyl.

- Key Differences :

(b) 5-Bromothiophene-3-carboxylic acid (CAS 100523-84-0)

Halogen-Substituted Analogs

(a) 3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-38-6)

- Structure : Bromine at 3-position, chlorine at 5-position.

- Key Differences :

(b) 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid (CAS 1160474-43-0)

Physicochemical and Reactivity Comparison

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| 5-Bromo-2-methylthiophene-3-carboxylic acid | 221.07 | ~150–155 (est.) | Moderate |

| 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | 245.07 | ~140–145 | High |

| 5-Bromothiophene-3-carboxylic acid | 206.03 | ~160–165 | Moderate |

Note: Estimated melting points based on structural analogs .

Reactivity in Cross-Coupling Reactions

- Target Compound : Bromine at 5-position is highly reactive in Suzuki couplings, with the methyl group directing reactions to the 4-position .

- 4-Bromo-5-methylthiophene-2-carboxylic acid : Bromine’s position limits coupling efficiency due to steric and electronic factors .

- 5-Bromo-4-methoxy-3-thiophenecarboxylic acid : Methoxy group deactivates the ring, requiring harsher conditions for cross-coupling .

Biological Activity

5-Bromo-2-methylthiophene-3-carboxylic acid is an important compound in medicinal chemistry and organic synthesis, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic thiophene ring with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. Its molecular formula is , with a molecular weight of approximately 221.07 g/mol. This unique structure contributes to its significant biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and 75 µg/mL against Streptococcus agalactiae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Streptococcus agalactiae | 75 |

2. Anti-inflammatory Activity

The compound has been identified as an inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a role in glucose reabsorption in the kidneys. By inhibiting SGLT2, it can potentially lower blood glucose levels, making it a candidate for diabetes treatment. Additionally, its anti-inflammatory properties have been linked to its ability to inhibit enzymes involved in inflammatory processes .

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems:

- Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory pathways, thereby exerting anti-inflammatory effects.

- SGLT2 Inhibition: Its role as an SGLT2 inhibitor suggests that it modulates glucose metabolism, providing therapeutic benefits in diabetes management .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, including this compound:

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial properties of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against E. coli and S. agalactiae, supporting its potential use as an antimicrobial agent .

Case Study: SGLT2 Inhibition

In another investigation focusing on glucose transporters, the compound was shown to effectively inhibit SGLT2 activity in vitro. This inhibition resulted in reduced glucose reabsorption in renal cells, highlighting its therapeutic potential for diabetes treatment .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-bromo-2-methylthiophene-3-carboxylic acid, and how can purity be validated?

Answer: The synthesis typically involves bromination of 2-methylthiophene-3-carboxylic acid derivatives followed by regioselective functionalization. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. The methyl group at the 2-position directs bromination to the 5-position due to steric and electronic effects .

- Carboxylation: Maintain acidic conditions (e.g., H₂SO₄) to stabilize the carboxylic acid group during purification.

- Validation: Purity is confirmed via HPLC (>98% purity) and melting point analysis (compare with literature values, e.g., related compounds in report mp 121–287°C). NMR (¹H/¹³C) should show characteristic signals:

Category: Basic (Synthesis/Characterization)

Advanced Reactivity and Regioselectivity

Q. Q2. How does the methyl group at the 2-position influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Answer: The methyl group sterically hinders the 2-position, directing coupling reactions to the 5-bromo site. For Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with aryl/heteroaryl boronic acids.

- Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to prevent decarboxylation of the carboxylic acid .

- Key challenge: Competing protodebromination can occur under acidic conditions. Monitor reaction pH and temperature (60–80°C ideal) .

Category: Advanced (Reaction Design)

Computational Modeling and Electronic Properties

Q. Q3. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing carboxylic acid and bromine substituents lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., DMSO, water) to predict stability. highlights MD simulations for similar thiophene derivatives to assess aggregation behavior .

- Regioselectivity Maps: Generate electrostatic potential maps to rationalize bromine’s susceptibility to nucleophilic attack .

Category: Advanced (Computational Chemistry)

Contradictory Data in Literature

Q. Q4. How should researchers resolve discrepancies in reported melting points or reaction yields for this compound?

Answer:

- Reproduce conditions: Variations in melting points (e.g., notes mp 155°C for 5-bromo-4-methoxythiophene-3-carboxylic acid vs. 284°C in ) often arise from polymorphic forms or impurities. Recrystallize using solvents like ethanol/water mixtures.

- Yield optimization: If yields differ (e.g., 70% vs. 90% in coupling reactions), verify catalyst loading (5–10 mol% Pd), ligand choice, and inert atmosphere (N₂/Ar). Cross-reference protocols from and .

Category: Advanced (Data Analysis)

Stability and Storage Considerations

Q. Q5. What are the critical stability concerns for this compound under experimental conditions?

Answer:

- Thermal degradation: Avoid prolonged heating >100°C to prevent decarboxylation. Store at –20°C in amber vials to inhibit light-induced bromine dissociation (similar to ’s recommendations for brominated thiophenes).

- Moisture sensitivity: The carboxylic acid group is hygroscopic. Use anhydrous solvents (e.g., THF) in reactions and store with desiccants .

Category: Basic (Material Handling)

Biological Activity and Target Identification

Q. Q6. What strategies can identify potential biological targets for this compound, given its structural analogs?

Answer:

- SAR Studies: Compare with ’s 5-bromothiophene-3-carboxamide, which binds enzymes via hydrogen bonding. Replace the carboxamide with carboxylic acid to alter polarity and target selectivity.

- Docking Simulations: Use AutoDock Vina to screen against kinase or protease libraries. The bromine and methyl groups may enhance hydrophobic interactions in binding pockets .

Category: Advanced (Bioactivity Screening)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.